4-(3-Amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol
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Overview
Description
4-(3-Amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol: is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a .... One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid[{{{CITATION{{{2{Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids by ...](https://link.springer.com/article/10.1007/s10593-019-02432-6). The reaction conditions often require specific catalysts and solvents to achieve high yields and purity[{{{CITATION{{{_3{Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under ...](https://journals.sagepub.com/doi/pdf/10.3184/174751916X14683327937934).
Industrial Production Methods
In an industrial setting, the compound can be synthesized using solvent- and catalyst-free methods under microwave irradiation. This approach is advantageous due to its efficiency and environmental friendliness, as it minimizes the use of hazardous chemicals and reduces waste.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol: can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_2{Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids by ...](https://link.springer.com/article/10.1007/s10593-019-02432-6).
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.
Scientific Research Applications
4-(3-Amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: : The compound can be used in biological studies to understand cellular processes and interactions.
Medicine: : It has potential therapeutic applications, including as an intermediate in drug synthesis and as a candidate for drug discovery.
Industry: : The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(3-Amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
4-(3-Amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol: can be compared with other similar compounds such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridin-3-yl-acetic acids [_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_2{Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids by ...](https://link.springer.com/article/10.1007/s10593-019-02432-6). While these compounds share structural similarities, This compound
List of Similar Compounds
Imidazo[1,2-a]pyrimidines
Imidazo[1,2-a]pyridin-3-yl-acetic acids
2-methylimidazo[1,2-a]pyridin-3-yl derivatives
Properties
IUPAC Name |
4-(3-amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-9-5-6-18-13(7-9)17-14(15(18)16)10-3-4-11(19)12(8-10)20-2/h3-8,19H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFGUWSXDSOBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)N)C3=CC(=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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